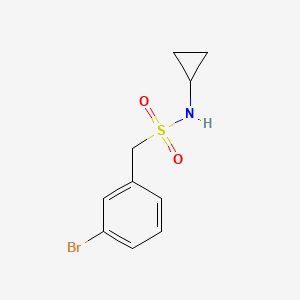

1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-N-cyclopropylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-1-2-8(6-9)7-15(13,14)12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZNJXGPMUZVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with cyclopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Formation of azido or thiol-substituted derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The bromophenyl group can enhance binding affinity to the target, while the sulfonamide moiety can improve the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide and related compounds from the evidence:

Physicochemical Properties

- Melting Points : The diethylamine-substituted cyclopropane carboxamide () has a sharp melting point (102.2–102.5 °C), indicative of high crystallinity, while chalcones (–5) are described as yellow crystals without explicit melting points .

- Polarity: The sulfonamide group in the target compound is more polar than the enone or carboxamide groups in analogs, likely affecting solubility and pharmacokinetics.

Research Findings and Limitations

- Chalcone Derivatives : The 2022 study highlights that bromine substitution at the 3-position of the phenyl ring (as in C3 and C4) improves cytotoxicity compared to 4-chlorophenyl analogs .

- Knowledge Gaps: No data exist for sulfonamide derivatives with cyclopropylmethylamine groups. The provided evidence focuses on chalcones and carboxamides; sulfonamide bioactivity must be inferred from unrelated studies.

Biological Activity

1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12BrN2O2S

- Molecular Weight : 303.18 g/mol

The compound features a bromophenyl group, a cyclopropyl moiety, and a sulfonamide functional group, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes.

Potential Mechanisms :

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrases or proteases, suggesting that this compound may exhibit similar inhibitory effects.

- Receptor Modulation : The sulfonamide group may facilitate binding to receptors involved in inflammatory responses or cancer pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity : There is emerging evidence that the compound could inhibit tumor cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

Data Table: Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Study :

- A study reported that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of folate synthesis pathways, which could be applicable to this compound as well.

-

Anticancer Research :

- In vitro studies on structurally similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, compounds with sulfonamide groups were shown to activate caspase pathways leading to programmed cell death.

-

Enzyme Interaction Studies :

- Research focusing on enzyme inhibitors has highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards target enzymes. This suggests that further optimization of this compound could enhance its therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1-(3-Bromophenyl)-N-cyclopropylmethanesulfonamide, and how can purity be optimized?

The compound can be synthesized via sulfonylation of 3-bromophenyl precursors with cyclopropylamine derivatives. A common approach involves reacting 3-bromophenylmethanesulfonyl chloride with cyclopropylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Microwave-assisted synthesis (e.g., Claisen-Schmidt condensation adapted for sulfonamides) may enhance reaction efficiency and yield . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Purity optimization requires rigorous monitoring via HPLC (>98% purity) and NMR spectroscopy to confirm the absence of unreacted amines or sulfonyl chloride byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry of the bromophenyl group and cyclopropyl integration. Aromatic protons appear as multiplet signals in δ 7.2–7.8 ppm, while cyclopropyl protons resonate as distinct multiplets (δ 0.6–1.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.0 for C10H11BrNO2S).

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., torsion angles between sulfonamide and aryl groups) using programs like SHELXL .

- HPLC : Quantifies purity and detects trace impurities .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and intermolecular interactions in crystal structures?

The 3-bromophenyl group introduces steric hindrance and electronic effects (σ-donor/π-acceptor properties), affecting packing in crystal lattices. X-ray studies of analogous sulfonamides reveal halogen bonding (Br···O/N interactions) and C–H···π stacking, which stabilize crystal structures. SHELX refinement workflows are recommended for resolving these interactions . For example, in N-(3-bromophenyl) derivatives, Br···O distances of ~3.2 Å are typical, influencing solubility and melting points .

Q. What strategies resolve contradictions in cytotoxicity data between similar bromophenyl sulfonamides?

Discrepancies in IC50 values (e.g., compound 3 in vs. inactive analogs) arise from substituent positioning and electronic effects. Systematic SAR studies should:

- Compare meta- vs. para-bromophenyl derivatives.

- Evaluate sulfonamide N-cyclopropyl vs. bulkier substituents (e.g., isopropyl) for steric effects.

- Use MCF-7 or Vero cell lines with standardized Presto Blue assays to ensure reproducibility . For instance, meta-bromophenyl analogs show enhanced cytotoxicity (IC50 ~100 μg/mL) due to improved membrane permeability .

Q. How can computational methods predict the compound’s biological targets or metabolic stability?

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase IX (a sulfonamide target). The bromine atom may enhance binding affinity via hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450 oxidation of the cyclopropyl group). LogP values (~2.5) suggest moderate blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.